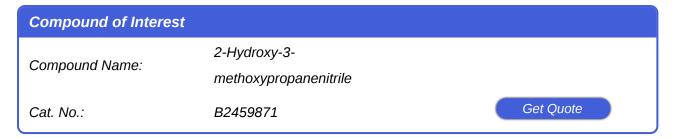


Spectroscopic Profile of 2-Hydroxy-3-methoxypropanenitrile: A Technical Overview

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of available spectroscopic data for the compound **2-Hydroxy-3-methoxypropanenitrile**. Due to a lack of published experimental data for this specific molecule, this document presents predicted mass spectrometry data alongside a comparative analysis of experimentally obtained spectroscopic data for closely related structural analogs. General methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are also detailed to provide a framework for the analysis of this and similar compounds.

Introduction

2-Hydroxy-3-methoxypropanenitrile is a small organic molecule containing hydroxyl, methoxy, and nitrile functional groups. The characterization of such molecules is fundamental in various fields, including synthetic chemistry and drug development, where a precise understanding of the molecular structure is crucial. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools for elucidating the structure and purity of chemical compounds.

Important Note: As of the date of this document, a thorough search of scientific literature and chemical databases has revealed no publicly available experimental spectroscopic data (NMR, IR, or Mass Spectrometry) for **2-Hydroxy-3-methoxypropanenitrile**. Therefore, this guide presents predicted mass spectrometry data for the target compound and experimental data for



the closely related analogs, 3-methoxypropanenitrile and 2-hydroxypropanenitrile (lactonitrile), to serve as a reference.

Predicted Mass Spectrometry Data for 2-Hydroxy-3-methoxypropanenitrile

The following table summarizes the predicted collision cross-section data for various adducts of **2-Hydroxy-3-methoxypropanenitrile**, providing theoretical mass-to-charge ratios that can be expected in mass spectrometry analysis.

Adduct Ion	Predicted m/z
[M+H] ⁺	102.0550
[M+Na] ⁺	124.0369
[M+K] ⁺	140.0108
[M+NH ₄] ⁺	119.0815
[M-H] ⁻	100.0404

Comparative Experimental Spectroscopic Data of Related Compounds

To provide a practical reference for the potential spectroscopic features of **2-Hydroxy-3-methoxypropanenitrile**, the experimental data for two closely related compounds, 3-methoxypropanenitrile and 2-hydroxypropanenitrile, are presented below.

3-Methoxypropanenitrile

Spectroscopic Data	Value
¹H NMR	δ (ppm): 3.61 (t, 2H), 3.35 (s, 3H), 2.59 (t, 2H)
IR (cm ⁻¹)	2940 (C-H str.), 2250 (C≡N str.), 1110 (C-O str.)
Mass Spec (m/z)	85 (M+), 56, 45, 41



2-Hydroxypropanenitrile (Lactonitrile)

Spectroscopic Data	Value
¹ H NMR	δ (ppm): 4.55 (q, 1H), 1.63 (d, 3H), 3.5 (s, 1H, br)
IR (cm ⁻¹)	3400 (O-H str., br), 2990 (C-H str.), 2250 (C≡N str.), 1120 (C-O str.)
Mass Spec (m/z)	71 (M+), 44, 43, 42

General Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of small organic molecules like **2-Hydroxy-3-methoxypropanenitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube. 1 H and 13 C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) source for polar molecules or an electron ionization (EI) source for volatile, thermally stable compounds. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile)

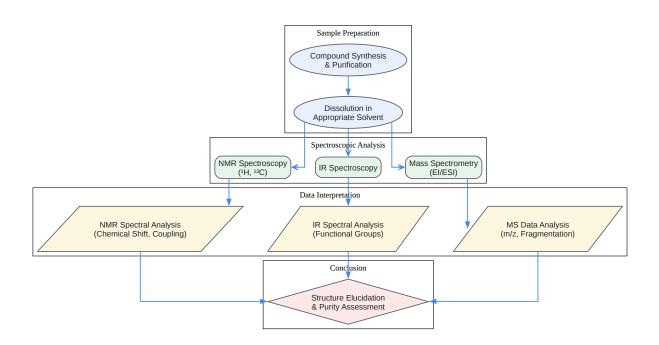


and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.





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Caption: General workflow for spectroscopic analysis of a chemical compound.

Conclusion



While experimental spectroscopic data for **2-Hydroxy-3-methoxypropanenitrile** is not currently available in the public domain, this guide provides valuable predicted mass spectrometry data and a comparative analysis of related compounds. The general experimental protocols and the workflow diagram offer a solid foundation for researchers and scientists to approach the spectroscopic characterization of this and other novel small molecules. The elucidation of the definitive spectroscopic signature of **2-Hydroxy-3-methoxypropanenitrile** awaits its synthesis and experimental analysis.

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